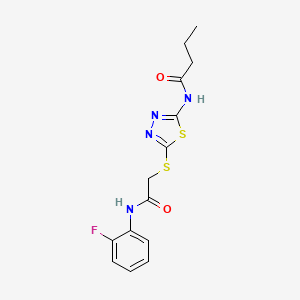

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Description

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2S2/c1-2-5-11(20)17-13-18-19-14(23-13)22-8-12(21)16-10-7-4-3-6-9(10)15/h3-4,6-7H,2,5,8H2,1H3,(H,16,21)(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITPSHRZCDAVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

- Thiadiazole Moiety : This five-membered heterocyclic compound is crucial for the biological activity of many derivatives.

- Fluorophenyl Group : The presence of a fluorine atom can enhance lipophilicity and biological activity.

Biological Activities

Research has indicated that thiadiazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures have been effective against various pathogens including Staphylococcus aureus and Candida albicans .

- Anticancer Potential : Studies have demonstrated that thiadiazole derivatives possess cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this compound have been reported to inhibit the proliferation of breast and cervical cancer cells .

- Anti-inflammatory Effects : Thiadiazole-based compounds have also been investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that derivatives of thiadiazole can exert neuroprotective effects in models of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as urease and various kinases .

- Receptor Modulation : The compound may interact with specific cellular receptors, leading to altered signaling pathways that affect cell growth and survival .

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives:

- Anticancer Activity Study : A recent study synthesized a series of thiadiazole compounds and assessed their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .

- Antimicrobial Efficacy Evaluation : In another study, a set of thiadiazole derivatives was tested against common bacterial strains. The findings revealed that some compounds had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Summary

The following table summarizes key findings from various studies on thiadiazole derivatives related to their biological activities:

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide have shown efficacy against various bacterial strains. One study reported that certain thiadiazole derivatives inhibited the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL .

Anticancer Activity

The compound's anticancer potential has been investigated in various studies. Thiadiazole derivatives are recognized for their ability to interact with biological macromolecules, which may lead to significant therapeutic effects against cancer cells. For example, structural analogs have demonstrated notable activity against cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .

Case Studies

Several studies have documented the efficacy of this compound in laboratory settings:

- Antimicrobial Study : A recent investigation into the antimicrobial properties of thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents .

- Anticancer Research : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, a study reported a 75% inhibition rate against colorectal cancer cells (HCT116), highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural similarities with other 1,3,4-thiadiazole derivatives, particularly in the thioether-linked acetamide/thiadiazole framework. Key differences lie in substituents, which critically influence physicochemical properties and bioactivity:

| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 2-fluorophenylamino, butyramide | Not Reported | Not Reported | Fluorine substituent, longer aliphatic chain (butyramide) |

| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) | 4-chlorobenzyl, isopropyl-methylphenoxy | 132–134 | 74 | Chlorine substituent, bulky phenoxy group |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) | Benzylthio, methoxyphenoxy | 135–136 | 85 | Methoxy group, benzylthio linker |

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | Ethyl, p-tolylamino | Not Reported | Not Reported | Dual thiadiazole cores, methyl-phenyl group |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | 4-chlorophenyl, 4-nitrophenylamino | Not Reported | Not Reported | Nitro and chloro groups, dual aromatic systems |

Key Observations :

- The fluorine atom in the target compound may confer superior metabolic stability compared to chlorine or methoxy substituents in analogs like 5e and 5m .

- Compounds with bulky substituents (e.g., isopropyl-methylphenoxy in 5e) exhibit lower yields (74%) compared to simpler analogs like 5m (85% yield), suggesting steric hindrance affects synthesis efficiency .

2.2.1 Anticancer Activity

- Compound 4y: Exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cells, attributed to its dual thiadiazole cores and p-tolylamino group .

- Compound 3 : Induced apoptosis in glioma cells via Akt inhibition (92.36% inhibition), driven by π-π interactions and H-bonding with the kinase active site .

2.2.2 Enzyme Inhibition

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this thiadiazole-based compound?

The synthesis typically involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key steps include:

- Cyclization : Reacting precursors (e.g., hydrazine derivatives) with carbonyl compounds under acidic/basic conditions to form the thiadiazole core .

- Thioether linkage : Introducing the sulfur-containing side chain via nucleophilic substitution (e.g., using thiols and alkyl halides) in solvents like DMF or DCM .

- Amide coupling : Activating carboxylic acids (e.g., with POCl₃) to react with fluorophenylamine derivatives . Optimization : Control temperature (e.g., 90°C for reflux), solvent polarity, and stoichiometry to achieve >70% yield. Use TLC/HPLC to monitor reaction progress .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thiadiazole ring protons at δ 8.1–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. How is the compound initially screened for biological activity?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ values <50 µM suggest potency) .

- Enzyme inhibition : Evaluate COX-1/2 or kinase inhibition using fluorometric/colorimetric kits (e.g., % inhibition at 10 µM) .

- Antimicrobial screening : Use agar diffusion against Gram+/Gram- bacteria (e.g., zone of inhibition >15 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 5% CO₂, 37°C) .

- Control compound purity : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Validate targets : Perform SPR (surface plasmon resonance) to measure direct binding affinity (KD <1 µM confirms target engagement) .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?

- Side-chain modifications : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve enzyme binding .

- Heterocycle substitution : Introduce imidazole or pyrazole rings to enhance π-π stacking with hydrophobic enzyme pockets .

- Bioisosteric replacement : Substitute the thioether with sulfoxide/sulfone groups to modulate solubility and metabolic stability .

Q. How are computational methods used to predict the compound’s mechanism of action?

- Molecular docking : AutoDock Vina to simulate binding to COX-2 (PDB ID 5KIR; docking score ≤-8.0 kcal/mol suggests strong affinity) .

- DFT calculations : Gaussian 09 to optimize geometry and calculate frontier orbitals (e.g., HOMO-LUMO gap <4 eV indicates reactivity) .

- MD simulations : GROMACS to assess protein-ligand stability over 100 ns (RMSD <2 Å confirms stable binding) .

Q. What advanced techniques resolve crystallographic uncertainties in the compound’s derivatives?

- X-ray diffraction : Single-crystal X-ray analysis (e.g., Cu-Kα radiation, 100 K) to determine bond angles (e.g., C-S-C ≈105°) and dihedral angles .

- Hirshfeld surface analysis : CrystalExplorer to map intermolecular interactions (e.g., S···H contacts <2.7 Å indicate strong hydrogen bonds) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 90°C, 3h | 75–80 | |

| Thioether formation | K₂CO₃, DMF, RT, 12h | 65–70 | |

| Amide coupling | EDC/HOBt, DCM, 0°C→RT, 24h | 70–75 |

Q. Table 2: Biological Activity Profile

| Assay Type | Target/Model | Result (Concentration) | Reference |

|---|---|---|---|

| Anticancer | HeLa cells | IC₅₀ = 12.5 µM | |

| COX-2 inhibition | Human recombinant | 85% inhibition (10 µM) | |

| Antibacterial | S. aureus | MIC = 25 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.